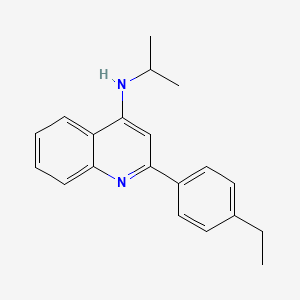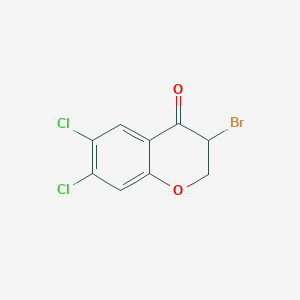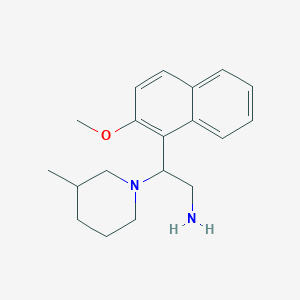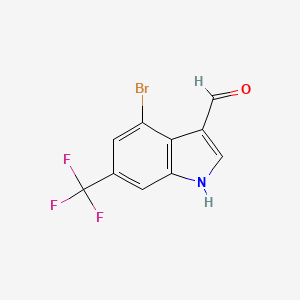![molecular formula C19H32O2 B11836471 (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol CAS No. 7389-62-0](/img/structure/B11836471.png)
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol, also known as 17-Epioxandrolone, is a synthetic compound with the molecular formula C19H30O3. It is a derivative of oxandrolone, a well-known anabolic steroid. This compound is characterized by its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol involves several steps, starting from basic organic compounds. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the indeno[4,5-h]isochromene core.
Introduction of functional groups: Various reagents are used to introduce hydroxyl and methyl groups at specific positions.
Stereoselective synthesis: The synthesis requires careful control of reaction conditions to ensure the correct stereochemistry at each stereocenter.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reactions and to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols.
Applications De Recherche Scientifique
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol has several applications in scientific research:
Chemistry: Used as a reference compound in the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its anabolic properties and potential therapeutic uses in muscle wasting diseases.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and protein synthesis, leading to anabolic effects. The pathways involved include the activation of signaling cascades that promote muscle growth and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxandrolone: A well-known anabolic steroid with similar structure and properties.
Methandrostenolone: Another anabolic steroid with comparable effects but different structural features.
Stanozolol: A synthetic steroid with distinct chemical structure but similar anabolic activity.
Uniqueness
(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to selectively interact with androgen receptors and modulate specific pathways sets it apart from other similar compounds.
Propriétés
Numéro CAS |
7389-62-0 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
(1S,3aS,3bR,5aS,9aS,9bS,11aS)-1,9a,11a-trimethyl-3,3a,3b,4,5,5a,6,7,9,9b,10,11-dodecahydro-2H-indeno[4,5-h]isochromen-1-ol |
InChI |
InChI=1S/C19H32O2/c1-17-12-21-11-8-13(17)4-5-14-15(17)6-9-18(2)16(14)7-10-19(18,3)20/h13-16,20H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
PCTCXCANPODEKD-PHFHYRSDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(COCC4)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(COCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)







![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)




